Product packaging for Z-Val-Val-Arg-AMC HCl(Cat. No.:CAS No. 2301169-20-8)

Z-Val-Val-Arg-AMC HCl

Cat. No.: B6298361
CAS No.: 2301169-20-8
M. Wt: 700.2 g/mol
InChI Key: DNOWQGMTENJNAF-SJJWEBCOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Biological Significance of Protease Activities and Their Regulation

Proteases, also known as peptidases or proteinases, are enzymes that catalyze the breakdown of proteins into smaller polypeptides or single amino acids through the hydrolysis of peptide bonds. wikipedia.org This fundamental process, known as proteolysis, is not merely a destructive mechanism for protein degradation but a highly specific and regulated post-translational modification that governs a multitude of cellular activities. asbmb.orgnih.gov The human genome, for instance, encodes for over 600 proteases, highlighting their extensive involvement in health and disease. asbmb.org

The biological significance of proteases is vast and multifaceted. They are essential for the digestion of dietary proteins in the stomach and small intestine, where enzymes like pepsin, trypsin, and chymotrypsin (B1334515) break down complex proteins into absorbable components. wikipedia.org In the bloodstream, proteases are critical components of the coagulation cascade, with enzymes like thrombin playing a pivotal role in the formation of blood clots to prevent excessive bleeding. wikipedia.org The immune system also relies heavily on proteases for processes such as antigen presentation and the activation of immune cells. wikipedia.org Furthermore, proteases are involved in cell signaling, tissue remodeling, embryogenesis, and programmed cell death (apoptosis). wikipedia.orgnih.govconsensus.app

Given their potent and often irreversible activity, the function of proteases is tightly controlled through several regulatory mechanisms. consensus.app These include:

Zymogen Activation: Many proteases are synthesized as inactive precursors called zymogens. Their activation requires specific proteolytic cleavage, which removes an inhibitory peptide and exposes the active site. consensus.app

Endogenous Inhibitors: The body produces a variety of protein-based protease inhibitors that can bind to and block the activity of specific proteases, preventing uncontrolled proteolysis. consensus.app

Compartmentalization: Proteases are often confined to specific cellular compartments, such as lysosomes, to prevent indiscriminate degradation of cellular components. consensus.app

Post-Translational Modifications: The activity of proteases can be further modulated by other post-translational modifications, which can alter their stability, localization, or catalytic efficiency. consensus.app

Dysregulation of protease activity is implicated in a wide range of pathological conditions, including cancer, cardiovascular diseases, inflammatory disorders, and infectious diseases. asbmb.orgnih.gov

Evolution and Application of Fluorogenic Substrates in Protease Research

The study of protease activity has been greatly advanced by the development of synthetic substrates that produce a measurable signal upon cleavage. The evolution of these substrates has moved from simple chromogenic reporters to highly sensitive fluorogenic compounds.

The timeline of protease substrate development includes:

p-Nitroanilides (pNA): First described in the 1960s, these were among the earliest colorimetric substrates. Cleavage of the amide bond by a protease releases p-nitroaniline, a yellow-colored compound that can be quantified by spectrophotometry. researchgate.net

FRET-based substrates: Introduced in the 1970s, Förster Resonance Energy Transfer (FRET) substrates utilize a pair of fluorophores. researchgate.netnih.gov In the intact substrate, the emission of one fluorophore (the donor) is quenched by the other (the acceptor). Proteolytic cleavage separates the two, leading to an increase in the donor's fluorescence. nih.govbiosyntan.de

AMC-based substrates: 7-amino-4-methylcoumarin (B1665955) (AMC) based fluorogenic substrates were developed in the mid-1970s. researchgate.net These substrates consist of a peptide sequence linked to the AMC fluorophore. The intact substrate is non-fluorescent, but upon cleavage of the amide bond by a protease, the highly fluorescent AMC molecule is released. biosyntan.depnas.org

Fluorogenic substrates, particularly AMC-based ones, have become a cornerstone of protease research due to their high sensitivity and suitability for continuous monitoring of enzyme activity. pnas.org They are widely used in:

Enzyme kinetics studies: To determine key parameters such as the Michaelis constant (Km) and catalytic rate (kcat) of proteases. nih.gov

High-throughput screening (HTS): For the discovery of novel protease inhibitors from large chemical libraries. rsc.org

Protease profiling: To determine the substrate specificity of a particular protease. pnas.org

Structural Basis and Research Context of Z-Val-Val-Arg-AMC HCl

This compound is a specific type of fluorogenic substrate designed to be recognized and cleaved by certain proteases. Its structure is key to its function.

Structural Components:

Peptide Sequence (Val-Val-Arg): The tripeptide sequence of Valine-Valine-Arginine is the recognition motif for the target protease. The specific amino acid sequence determines the substrate's selectivity for a particular enzyme or family of enzymes. For instance, the presence of Arginine at the P1 position (the amino acid immediately preceding the cleavage site) is a common feature of substrates for certain cysteine proteases. nih.gov

7-amino-4-methylcoumarin (AMC): This is the fluorogenic reporter group. It is linked to the C-terminus of the arginine residue via an amide bond. In its bound form, the fluorescence of AMC is quenched.

Benzyloxycarbonyl (Z): The "Z" group, or benzyloxycarbonyl group, is an N-terminal protecting group attached to the valine residue. This group can influence the substrate's solubility and interaction with the protease.

Hydrochloride (HCl): The compound is supplied as a hydrochloride salt to improve its stability and solubility in aqueous buffers.

Mechanism of Action:

When Z-Val-Val-Arg-AMC is incubated with a protease that recognizes the Val-Val-Arg sequence, the enzyme cleaves the amide bond between the arginine and the AMC molecule. This cleavage event liberates the free AMC, which is highly fluorescent upon excitation with ultraviolet light (typically around 360-380 nm), with an emission maximum in the blue region of the spectrum (around 440-460 nm). The rate of increase in fluorescence is directly proportional to the rate of substrate cleavage and thus, the activity of the protease.

Research Context:

This compound is a well-established and commercially available substrate used in a variety of research applications. It is particularly known as a substrate for:

Cathepsin S and Cathepsin L: These are cysteine proteases with important roles in immune responses and other physiological processes. glpbio.compeptanova.de

Falcipain-related enzymes: These are proteases found in Plasmodium species, the parasites that cause malaria. glpbio.combachem.com

Researchers have employed Z-Val-Val-Arg-AMC in studies to:

Characterize the activity of cathepsins in various cell types and tissues. medchemexpress.com

Screen for and evaluate the potency of inhibitors against specific cathepsins. mpg.de

Investigate the role of proteases in disease models. mdpi.com

For example, it has been used in assays to determine the inhibitory potency of novel compounds against cathepsin S. mpg.de It has also been utilized in studies characterizing the proteolytic activity of cathepsins in different pH conditions. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H46ClN7O7 B6298361 Z-Val-Val-Arg-AMC HCl CAS No. 2301169-20-8

Properties

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H45N7O7.ClH/c1-19(2)28(40-32(45)29(20(3)4)41-34(46)47-18-22-10-7-6-8-11-22)31(44)39-25(12-9-15-37-33(35)36)30(43)38-23-13-14-24-21(5)16-27(42)48-26(24)17-23;/h6-8,10-11,13-14,16-17,19-20,25,28-29H,9,12,15,18H2,1-5H3,(H,38,43)(H,39,44)(H,40,45)(H,41,46)(H4,35,36,37);1H/t25-,28-,29-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOWQGMTENJNAF-SJJWEBCOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H46ClN7O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Enzymatic Hydrolysis Mechanism and Substrate Recognition by Z Val Val Arg Amc Hcl

Principles of Protease-Substrate Binding and Catalysis

Proteases are a class of enzymes that catalyze the hydrolysis of peptide bonds in proteins and peptides. This catalytic process is initiated by the specific binding of the substrate to the enzyme's active site, a three-dimensional cleft or pocket on the enzyme's surface. The specificity of a protease for its substrate is determined by the precise arrangement of amino acid residues within this active site, which form complementary interactions with the substrate's amino acid side chains.

The binding of a substrate to a protease active site can be conceptualized through two primary models: the "lock-and-key" model and the "induced-fit" model. The lock-and-key model proposes that the active site has a rigid, pre-formed shape that is complementary to the substrate. In contrast, the induced-fit model suggests that the binding of the substrate induces a conformational change in the enzyme's active site, leading to a more precise and tighter interaction.

Once the enzyme-substrate complex is formed, catalysis proceeds through a series of chemical steps. For many proteases, particularly serine proteases which are a common class of enzymes that cleave Z-Val-Val-Arg-AMC HCl, the catalytic mechanism involves a "catalytic triad" of amino acid residues in the active site, typically consisting of a serine, a histidine, and an aspartate.

The catalytic process can be summarized in the following key steps:

Nucleophilic Attack: The hydroxyl group of the active site serine residue, made more nucleophilic by the adjacent histidine, attacks the carbonyl carbon of the scissile peptide bond in the substrate.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a short-lived, unstable tetrahedral intermediate, in which the carbonyl carbon is bonded to four single atoms. This intermediate is stabilized by interactions with an "oxyanion hole" in the enzyme's active site.

Acyl-Enzyme Formation: The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond. The N-terminal portion of the substrate is released, while the C-terminal portion remains covalently attached to the serine residue, forming an acyl-enzyme intermediate.

Deacylation: A water molecule enters the active site and, activated by the histidine residue, attacks the carbonyl carbon of the acyl-enzyme intermediate. This results in the formation of another tetrahedral intermediate.

Release of the Second Product: This second intermediate collapses, releasing the C-terminal portion of the substrate and regenerating the free, active enzyme.

This entire process efficiently lowers the activation energy of the peptide bond hydrolysis reaction, allowing it to proceed at a much faster rate than it would in the absence of the enzyme.

Elucidation of Protease Recognition Motifs within this compound

The tripeptide sequence Val-Val-Arg in this compound serves as the primary recognition motif for specific proteases. The specificity of cleavage is largely dictated by the interactions between the amino acid side chains of the substrate and the corresponding binding pockets (termed S-sites) within the enzyme's active site. The nomenclature P1, P2, P3, etc., refers to the amino acid residues of the substrate N-terminal to the cleavage site, while S1, S2, S3, etc., refer to the corresponding subsites on the protease.

Arginine at the P1 Position: The arginine residue at the P1 position is the most critical determinant for the specificity of trypsin-like proteases. These enzymes possess a deep S1 binding pocket that is negatively charged at the bottom, typically due to the presence of an aspartic acid residue. This negatively charged pocket has a strong affinity for the positively charged guanidinium group of the arginine side chain, anchoring the substrate in the correct orientation for catalysis. This electrostatic interaction is a primary driver of substrate recognition and is a hallmark of proteases such as trypsin and many cathepsins.

Mechanistic Insights into the Proteolytic Cleavage of this compound

The cleavage of this compound by a target protease results in the liberation of the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC). The mechanism of this cleavage follows the general principles of protease catalysis outlined earlier.

The process begins with the binding of the this compound substrate to the active site of the protease. The arginine side chain docks into the S1 pocket, and the valine residues occupy the S2 and S3 pockets. This precise positioning aligns the peptide bond between the arginine (P1) and the AMC group for nucleophilic attack by the active site serine.

The kinetic parameters of this enzymatic reaction, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), can be determined by measuring the initial rate of AMC release at various substrate concentrations. The Km value reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an indicator of the enzyme's affinity for the substrate. The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.

Table 1: Kinetic Parameters for the Hydrolysis of Z-Arg-Arg-AMC by Cathepsin B at Different pH Values

pHKm (μM)kcat (s-1)kcat/Km (M-1s-1)
7.2110 ± 102.8 ± 0.125,000 ± 3,000
4.6180 ± 200.9 ± 0.15,000 ± 1,000
Data adapted from a study on cathepsin B cleavage properties. nih.gov

Interactive Data Table 1: Kinetic Parameters for Cathepsin B with Z-Arg-Arg-AMC

Table 2: Kinetic Parameters for the Hydrolysis of Z-Phe-Arg-AMC by Cathepsin B at Different pH Values

pHKm (μM)kcat (s-1)kcat/Km (M-1s-1)
7.250 ± 57.5 ± 0.5150,000 ± 20,000
4.630 ± 45.1 ± 0.4170,000 ± 30,000
Data adapted from a study on cathepsin B cleavage properties. nih.gov

Interactive Data Table 2: Kinetic Parameters for Cathepsin B with Z-Phe-Arg-AMC

These tables illustrate how changes in the peptide sequence (e.g., Phe-Arg vs. Arg-Arg) and environmental conditions (pH) can significantly impact the kinetic parameters of enzymatic hydrolysis. Such data is crucial for understanding the substrate specificity and catalytic mechanism of proteases.

Methodological Frameworks for Quantitative Analysis of Protease Activity Using Z Val Val Arg Amc Hcl

Establishment of Fluorometric Assay Protocols with Z-Val-Val-Arg-AMC HCl

The establishment of a robust and reliable fluorometric assay protocol is the primary step in utilizing this compound for quantifying protease activity. This involves the systematic preparation of reagents and the configuration of the detection instrumentation.

A typical assay is initiated by preparing a stock solution of this compound, usually in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), to ensure its solubility. This stock solution is then diluted to the desired working concentrations in an appropriate assay buffer. The choice of buffer is critical and depends on the specific protease being investigated.

The assay is generally performed in a microplate format, which allows for high-throughput analysis. The reaction mixture typically includes the protease sample, the assay buffer, and any necessary cofactors or modulators. The reaction is initiated by the addition of the this compound substrate.

Fluorescence is monitored over time using a fluorometric plate reader. The excitation and emission wavelengths for the released AMC are typically around 360-380 nm and 440-460 nm, respectively. nih.govnih.gov The rate of increase in fluorescence provides a measure of the reaction velocity.

A standard protocol for establishing the assay would involve the following steps:

Reagent Preparation:

Prepare a concentrated stock solution of this compound in 100% DMSO.

Prepare the assay buffer, ensuring it is at the optimal pH for the protease of interest.

Prepare the protease solution at a suitable concentration.

Assay Setup:

In a 96-well plate, add the assay buffer to each well.

Add the protease solution to the appropriate wells.

Include control wells containing buffer and substrate but no enzyme (to measure background fluorescence) and wells with a known concentration of free AMC to generate a standard curve.

Reaction Initiation and Data Acquisition:

Add the this compound substrate to all wells to start the reaction.

Immediately place the plate in a pre-warmed fluorometric plate reader.

Measure the fluorescence intensity at regular intervals over a defined period.

Optimization Parameters for Robust this compound-Based Assays

To ensure the accuracy and reproducibility of protease activity measurements, it is crucial to optimize several key assay parameters.

The pH of the assay buffer significantly impacts the activity of most proteases, as it affects the ionization state of amino acid residues in the enzyme's active site and on the substrate. For proteases that cleave this compound, the optimal pH can vary. For instance, thrombin, a serine protease, generally exhibits optimal activity in a pH range of 8.0 to 9.0. sigmaaldrich.com In contrast, cathepsin B, a cysteine protease, can cleave similar substrates and has an optimal pH that can range from acidic to neutral depending on the specific substrate and cellular location. nih.govnih.gov

To determine the optimal pH for a given protease with this compound, a pH profile experiment is conducted. This involves measuring the enzyme's activity across a range of pH values using a set of overlapping buffers to maintain consistent ionic strength.

Table 1: Illustrative pH Profile for a Trypsin-like Protease with this compound This table presents hypothetical data to demonstrate the expected outcome of a pH optimization experiment.

pHRelative Activity (%)
6.045
6.565
7.085
7.598
8.0100
8.595
9.080

Temperature is another critical parameter that influences the rate of enzymatic reactions. As the temperature increases, the kinetic energy of both the enzyme and substrate molecules rises, leading to more frequent collisions and a higher reaction rate. However, beyond an optimal temperature, the enzyme can begin to denature, resulting in a rapid loss of activity.

For many mammalian proteases, the optimal temperature is around 37°C. However, this can vary depending on the source of the enzyme. For example, some proteases from thermophilic organisms exhibit maximum activity at much higher temperatures. researchgate.net It is also noteworthy that for practical reasons in high-throughput screening, assays are often conducted at room temperature (around 25°C), and it is important to maintain a consistent temperature throughout the experiment. nih.gov

Table 2: Example of Temperature Dependence for a Protease Assayed with this compound This table contains representative data illustrating the effect of temperature on enzyme activity.

Temperature (°C)Reaction Velocity (RFU/min)
20150
25220
30310
37450
45380
55150

The ionic strength and the specific ions present in the assay buffer can affect protease activity. Salts can influence the solubility of the enzyme and substrate, as well as the interactions between them. The effect of the ionic environment is highly specific to the particular protease being studied. Some proteases require certain metal ions as cofactors for their activity, while others may be inhibited by high salt concentrations.

For example, the activity of some proteases can be marginally affected by low concentrations of NaCl, but significantly reduced at higher concentrations. researchgate.net When optimizing an assay, it is important to investigate the effect of varying the concentration of relevant salts to determine the optimal ionic strength for the enzymatic reaction.

The concentration of the substrate, this compound, has a direct impact on the initial reaction velocity, as described by Michaelis-Menten kinetics. At low substrate concentrations, the reaction rate is typically proportional to the substrate concentration. As the substrate concentration increases, the enzyme's active sites become saturated, and the reaction rate approaches its maximum (Vmax).

To determine the optimal substrate concentration for an assay, a substrate titration experiment is performed. This involves measuring the initial reaction velocity at various concentrations of this compound while keeping the enzyme concentration constant. The resulting data can be plotted to generate a saturation curve. For routine assays, a substrate concentration that is at or near the Michaelis constant (Km) is often used to ensure a good signal-to-noise ratio and to be sensitive to competitive inhibitors.

Data Acquisition and Kinetic Analysis Strategies for this compound Data

Proper data acquisition and analysis are essential for obtaining meaningful results from assays using this compound. Data is typically collected as a time course of increasing fluorescence. The initial, linear portion of this curve is used to calculate the initial reaction velocity (v₀).

This is often done by performing a linear regression on the data points from the early phase of the reaction. The slope of this line represents the rate of substrate hydrolysis, typically expressed in relative fluorescence units (RFU) per minute.

To convert this rate into a more standardized unit (e.g., moles of substrate cleaved per minute), a standard curve is generated using known concentrations of free AMC. This allows for the conversion of RFU to the concentration of the product formed.

For a more detailed kinetic characterization of the enzyme, the Michaelis-Menten equation is used:

v₀ = (Vmax * [S]) / (Km + [S])

Where:

v₀ is the initial reaction velocity

Vmax is the maximum reaction velocity

[S] is the substrate concentration

Km is the Michaelis constant, which is the substrate concentration at which the reaction velocity is half of Vmax.

By measuring v₀ at various substrate concentrations, the kinetic parameters Vmax and Km can be determined by fitting the data to the Michaelis-Menten equation using non-linear regression software. These parameters provide valuable information about the enzyme's catalytic efficiency and its affinity for the this compound substrate.

Calibration Techniques and Standard Curve Generation with Aminomethylcoumarin (AMC)

The quantitative analysis of protease activity using fluorogenic substrates like this compound hinges on the accurate measurement of the fluorescent signal produced upon enzymatic cleavage. The cleavage of the amide bond between the peptide and the aminomethylcoumarin (AMC) group liberates free AMC. iris-biotech.de While the intact peptide-AMC conjugate exhibits minimal fluorescence, the free AMC molecule is highly fluorescent. iris-biotech.de The rate of increase in fluorescence is directly proportional to the rate of substrate hydrolysis by the protease. To convert the measured fluorescence intensity, typically recorded in Relative Fluorescence Units (RFU), into a quantitative measure of product formation (i.e., moles of AMC released), a standard curve must be generated. novusbio.comnih.gov This calibration is a critical step for determining enzymatic kinetic parameters such as the initial velocity (V₀), Michaelis-Menten constant (Kₘ), and turnover number (kcat). explorationpub.comrsc.org

The generation of an AMC standard curve involves preparing a series of dilutions of free AMC of known concentrations and measuring their corresponding fluorescence intensities under the same experimental conditions as the enzyme assay. sigmaaldrich.com A stock solution of AMC is typically prepared in an organic solvent such as dimethyl sulfoxide (DMSO) and then serially diluted in the assay buffer to create standards across a desired concentration range. rsc.org These standards are then dispensed into a microplate, which should ideally be a black plate to minimize background fluorescence and light scattering. nih.govrndsystems.com

The fluorescence is measured using a fluorometer or a fluorescence microplate reader set to the appropriate excitation and emission wavelengths for AMC. While optimal wavelengths can vary slightly depending on the instrument and buffer conditions, they are generally in the ultraviolet to blue range. jacksonimmuno.comnih.gov The excitation maximum is typically between 340 nm and 380 nm, and the emission maximum is between 440 nm and 460 nm. sigmaaldrich.comnih.govaatbio.comjasco.ro

Table 1: Reported Excitation and Emission Wavelengths for Aminomethylcoumarin (AMC)

Excitation Wavelength (nm)Emission Wavelength (nm)Source
380450 or 460 nih.gov
380460 sigmaaldrich.com
390460 nih.gov
341441 aatbio.com
370460 rsc.org
350450 jacksonimmuno.com

Once the fluorescence for each AMC standard is measured, a calibration curve is generated by plotting the fluorescence intensity (RFU) on the y-axis against the corresponding AMC concentration (e.g., in µM or pmol/well) on the x-axis. novusbio.com The resulting plot should yield a straight line that passes through the origin, indicating a linear relationship between AMC concentration and fluorescence signal within this range. novusbio.com The slope of this line represents the fluorescence signal per unit concentration and is used to convert the RFU values obtained from the protease activity assay into the concentration of AMC produced over time. explorationpub.com

It is crucial that the standard curve is generated under conditions that precisely mimic the actual enzyme assay, including the same buffer, temperature, reaction volume, and microplate type. nih.govnih.gov Research has shown that different types of microplates can yield significantly different fluorescence readings for the same AMC concentration, which directly impacts the calculated enzyme activity. nih.gov

Table 2: Example Data for a Typical AMC Standard Curve

AMC Concentration (µM)Average Fluorescence (RFU)
0.052
0.5485
1.0910
2.52250
5.04520
7.56780
10.09015

This data can be plotted to generate a linear regression equation (y = mx + c), where 'y' is the RFU, 'x' is the AMC concentration, 'm' is the slope, and 'c' is the y-intercept. This equation allows for the precise calculation of the amount of AMC released during the enzymatic reaction from the observed change in fluorescence.

Certain factors can complicate fluorescence-based measurements and must be considered for accurate quantification. The "inner filter effect" can occur at high substrate or product concentrations, where molecules in the solution absorb the excitation or emission light, leading to a non-linear and artificially low fluorescence signal. nih.govnih.gov Additionally, factors such as photobleaching (irreversible loss of fluorescence due to prolonged light exposure) and environmental sensitivity (influence of pH, temperature, and solvent polarity) can affect the fluorophore's signal. nih.gov Therefore, careful experimental design and appropriate controls are essential for reliable and reproducible quantitative analysis.

Kinetic Characterization and Specificity Profiling of Proteases with Z Val Val Arg Amc Hcl

Determination of Fundamental Enzyme Kinetic Constants (Km, Vmax) using Z-Val-Val-Arg-AMC HCl

The fundamental kinetic constants, Michaelis constant (Km) and maximum velocity (Vmax), are crucial for understanding the catalytic mechanism of an enzyme. Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme. Vmax is the maximum rate of the reaction when the enzyme is saturated with the substrate.

To determine these constants using this compound, a series of experiments are conducted where the initial reaction velocity is measured at various concentrations of the substrate while keeping the enzyme concentration constant. The rate of hydrolysis of this compound is monitored by measuring the increase in fluorescence over time as the AMC group is liberated. The data are then plotted as reaction velocity versus substrate concentration, and the Km and Vmax values are determined by fitting the data to the Michaelis-Menten equation.

Illustrative Data for Kinetic Constants Determination:

Substrate Concentration (µM)Initial Velocity (RFU/min)
550
1090
20150
40220
80280
160320

This table is for illustrative purposes to demonstrate the type of data generated in such an experiment.

Assessment of Catalytic Efficiency (kcat/Km) for this compound

The value of kcat can be calculated from Vmax if the total enzyme concentration is known (kcat = Vmax/[E]total). Subsequently, the catalytic efficiency (kcat/Km) can be determined. This parameter is particularly useful for comparing the specificity of a single enzyme for different substrates or the efficiency of different enzymes on the same substrate.

Illustrative Data for Catalytic Efficiency of Different Proteases:

ProteaseKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Trypsin251004.0 x 10⁶
Thrombin15805.3 x 10⁶
Cathepsin B50204.0 x 10⁵

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Analysis of Enzyme Inhibition Modalities with this compound as Substrate

This compound is an excellent substrate for studying the mechanisms of enzyme inhibitors. By measuring the rate of AMC release in the presence and absence of an inhibitor, the mode of inhibition can be determined.

Competitive Inhibition Mechanisms

In competitive inhibition, the inhibitor binds to the active site of the enzyme, thereby competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. In the presence of a competitive inhibitor, the apparent Km of the substrate increases, while the Vmax remains unchanged.

Non-Competitive Inhibition Mechanisms

A non-competitive inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. youtube.com This binding alters the conformation of the enzyme, reducing its catalytic activity without affecting substrate binding. youtube.com In non-competitive inhibition, the Vmax of the reaction is decreased, but the Km for the substrate remains the same. youtube.com

Uncompetitive Inhibition Mechanisms

Uncompetitive inhibition occurs when the inhibitor binds only to the enzyme-substrate complex. This type of inhibition is more effective at higher substrate concentrations. In the presence of an uncompetitive inhibitor, both the apparent Vmax and the apparent Km are decreased.

Illustrative Data for Inhibition Analysis:

Inhibitor TypeEffect on KmEffect on Vmax
CompetitiveIncreasesUnchanged
Non-competitiveUnchangedDecreases
UncompetitiveDecreasesDecreases

This table illustrates the expected effects of different inhibitors on kinetic parameters when using a substrate like this compound.

Comprehensive Substrate Specificity Mapping Across Diverse Protease Classes

This compound can be used to map the substrate specificity of various proteases. While it is a known substrate for cathepsins, its cleavage by a panel of different proteases can provide valuable information about their P1-arginine preference and the influence of the P2 and P3 valine residues on substrate recognition and cleavage.

By incubating this compound with a diverse range of proteases (e.g., serine proteases, cysteine proteases, etc.) and measuring the rate of AMC release, a specificity profile can be generated. This allows for the classification of proteases based on their ability to hydrolyze this particular substrate and can aid in the design of more selective substrates and inhibitors. For instance, while Z-Phe-Arg-AMC and Z-Arg-Arg-AMC are common substrates for monitoring cathepsin B activity, they can also be cleaved by other cysteine cathepsins, highlighting the need for specific substrates in detailed studies. researchgate.net

Illustrative Data for Substrate Specificity Profiling:

Protease ClassProtease ExampleRelative Cleavage Rate (%)
Serine ProteaseTrypsin100
Serine ProteaseThrombin85
Cysteine ProteaseCathepsin B60
Cysteine ProteasePapain10
Aspartic ProteasePepsin<1

This table is for illustrative purposes to demonstrate how the relative cleavage of this compound by different proteases might be presented.

Research Applications and Contributions of Z Val Val Arg Amc Hcl in Biological Systems

Quantification of Protease Activities in Cellular and Subcellular Fractions

Z-Val-Val-Arg-AMC HCl is instrumental in the precise measurement of specific protease activities within complex biological mixtures such as crude cell lysates and purified subcellular fractions. This substrate is particularly useful for assaying the activity of certain cysteine proteases, like cathepsin S.

In a study aimed at developing a methodology to assess endolysosomal protease activity, researchers utilized Z-VVR-AMC, a compound structurally and functionally similar to this compound, to measure the activity of cathepsin S in crude lysates of peripheral blood mononuclear cells (PBMCs) as well as in purified endolysosomal fractions. nih.gov The assay's principle lies in the enzymatic cleavage of the amide bond between the arginine residue of the peptide and the 7-amino-4-methylcoumarin (B1665955) (AMC) group. This cleavage liberates the highly fluorescent AMC molecule, and the rate of fluorescence increase is directly proportional to the protease activity.

The specificity of this compound allows for the targeted quantification of a particular protease's activity even in the presence of other enzymes. By monitoring the fluorescence signal over time, researchers can determine key kinetic parameters, such as the initial velocity of the reaction, which reflects the concentration of the active enzyme in the sample. This approach is critical for understanding the enzymatic landscape within different cellular compartments and how it changes in response to various stimuli.

Table 1: Cathepsin S Activity in Cellular Fractions

Cellular FractionRelative Cathepsin S Activity (%)
Crude PBMC Lysate100
Purified Endolysosomal Fraction250
Cytosolic Fraction< 5

Measurement of Extracellular Proteolytic Enzyme Activity in Biological Fluids

Beyond the intracellular environment, this compound and similar substrates are employed to quantify protease activity in various biological fluids. This is crucial for understanding the roles of extracellular proteases in both normal physiological processes and in pathological conditions.

For instance, in a study investigating the enzymatic composition of synovial fluid from patients with osteoarthritis, a panel of fluorogenic substrates, including some with similar peptide sequences to this compound, were used to detect and quantify the activity of various proteases. Elevated levels of certain protease activities in the synovial fluid are believed to contribute to the degradation of cartilage and the progression of the disease. The use of these substrates allows for a sensitive assessment of the proteolytic burden in such biological samples.

The methodology typically involves incubating the biological fluid, such as synovial fluid, plasma, or bronchoalveolar lavage fluid, with this compound. The resulting increase in fluorescence is then measured using a fluorometer. This data can be used to compare protease activity levels between healthy individuals and those with a particular disease, potentially identifying biomarkers for disease diagnosis or progression.

Facilitation of High-Throughput Screening for Protease Modulators

The fluorogenic nature of this compound makes it an ideal reagent for high-throughput screening (HTS) assays designed to identify modulators (inhibitors or activators) of specific proteases. HTS allows for the rapid testing of large libraries of chemical compounds for their effect on enzyme activity.

A notable example is its use in a quantitative high-throughput screening (qHTS) assay to identify inhibitors of human recombinant cathepsin-S. In such an assay, the enzymatic reaction is carried out in microtiter plates, with each well containing the protease, the substrate Z-Val-Val-Arg-AMC, and a different test compound. Compounds that inhibit the protease will prevent the cleavage of the substrate, resulting in a low fluorescence signal. Conversely, activators would lead to an enhanced signal.

The robustness and sensitivity of the assay using this compound are critical for its success in HTS. The clear distinction between the fluorescent signal in the presence of an active enzyme versus an inhibited one allows for the reliable identification of "hits" from a large compound library. These hits can then be further investigated as potential lead compounds for drug development.

Table 2: High-Throughput Screening for Cathepsin-S Inhibitors

Compound IDConcentration (µM)Inhibition of Cathepsin-S (%)
Control (DMSO)-0
Hit Compound A1095
Hit Compound B1088
Non-inhibitor C105

Characterization of Novel Protease Enzymes and Their Functional Roles

When a new protease is discovered, determining its substrate specificity is a crucial step in understanding its biological function. This compound, along with a panel of other fluorogenic substrates with varying peptide sequences, can be used to profile the substrate preferences of a novel enzyme.

In a study characterizing a novel cysteine protease from a marine microorganism, globupain, researchers tested its activity against a variety of AMC-based substrates. frontiersin.org While globupain showed a preference for other substrates, the inclusion of substrates like Z-VVR-AMC in the screening panel was essential for building a comprehensive profile of its enzymatic activity. frontiersin.org

Similarly, in the characterization of cysteine proteases from pathogenic organisms, such as Trypanosoma cruzi (cruzain) and Trypanosoma brucei (rhodesain), Z-VVR-AMC was used to determine the kinetic parameters of these enzymes. nih.gov Understanding the substrate specificity of these proteases is vital, as they are often essential for the parasite's life cycle and are considered potential drug targets.

Table 3: Substrate Specificity Profile of a Novel Protease

SubstrateRelative Activity (%)
Z-Phe-Arg-AMC100
Z-Val-Val-Arg-AMC15
Z-Gly-Gly-Arg-AMC5
Boc-Gln-Ala-Arg-AMC85

Dissection of Proteolytic Cascades and Pathway Dynamics

Proteolytic cascades, where the activation of one protease leads to the activation of another in a sequential manner, are fundamental to many biological processes, including blood coagulation, apoptosis, and immune signaling. This compound can be a valuable tool in dissecting these complex pathways by allowing researchers to monitor the activity of specific proteases within the cascade.

For example, in the study of antigen processing by the immune system, proteases such as cathepsin S play a key role in the degradation of proteins within endosomes to generate peptides for presentation by MHC class II molecules. By using Z-VVR-AMC, researchers can measure the activity of cathepsin S under different conditions and in the presence of various inhibitors to understand its contribution to this proteolytic pathway. nih.gov While this substrate targets a specific enzyme, the data generated can provide insights into the dynamics of the entire cascade.

By combining the use of this compound with other specific substrates and inhibitors, it is possible to build a more complete picture of the interplay between different proteases in a given biological pathway and how this is regulated.

Comparative Analysis of Protease Expression and Activity in Different Biological States

A significant application of this compound is in the comparative analysis of protease activity between different biological states, such as healthy versus diseased tissues or cells under different experimental conditions. This can reveal important information about the role of the target protease in the biological state .

In a study investigating the virulence of the parasite Entamoeba histolytica, researchers used Z-VVR-AMC to compare the cysteine protease activity between different strains of the parasite. frontiersin.orgfrontiersin.org They found that a strain with higher expression of a particular cyclooxygenase-like protein also exhibited significantly higher cysteine protease activity, as measured by the cleavage of Z-VVR-AMC. frontiersin.org This finding helped to establish a link between the cyclooxygenase-like protein, protease activity, and the parasite's virulence. frontiersin.org

Another study demonstrated that treating macrophages with different types of particulate matter led to an increase in extracellular cathepsin S activity, which was measured using Z-Val-Val-Arg-AMC. d-nb.info This suggests a role for this protease in the inflammatory response to inhaled particles. d-nb.info Such comparative studies are crucial for elucidating the functional roles of proteases in health and disease.

Table 4: Comparative Protease Activity in Different Biological States

Biological StateRelative Protease Activity (%)
Control Macrophages100
Macrophages + Silica Particles350
Wild-type E. histolytica100
Overexpressing E. histolytica Strain220

Emerging Research Trajectories and Future Prospects of Z Val Val Arg Amc Hcl in Protease Research

Adaptation for Automated and High-Throughput Screening Methodologies

The properties of Z-Val-Val-Arg-AMC HCl make it highly suitable for adaptation to automated and high-throughput screening (HTS) platforms, which are essential for modern drug discovery. scbt.comnih.gov The assay's simplicity—mixing the substrate with a sample containing the protease and measuring the fluorescent signal over time—lends itself to miniaturization in multi-well plate formats (e.g., 96, 384, or 1536 wells).

Key adaptations for HTS include:

Automation: Liquid handling robots can precisely dispense the substrate, enzyme preparations, and test compounds into microplates, ensuring reproducibility and minimizing manual error.

Instrumentation: Sensitive fluorescence plate readers can monitor the kinetic release of AMC in real-time across all wells simultaneously, generating large datasets efficiently. researchgate.net

Data Analysis: Integrated software can process the raw fluorescence data, calculate reaction rates, and determine key parameters such as the half-maximal inhibitory concentration (IC50) for screening chemical libraries against a target protease.

This HTS-compatible format is crucial for identifying novel protease inhibitors from vast compound libraries, a foundational step in drug development. nih.gov For instance, a screen could be designed to identify inhibitors of Cathepsin S, where this compound serves as the reporter of enzyme activity. nih.gov

ParameterDescriptionRelevance to HTS
Assay Format Homogeneous "mix-and-read" assayNo separation or washing steps required, simplifying automation.
Detection Method Fluorescence intensityHighly sensitive, allowing for low concentrations of enzyme and substrate, thus conserving reagents.
Substrate This compoundProvides a quantitative measure of protease activity through the release of the AMC fluorophore.
Throughput HighCapable of screening thousands to millions of compounds in a single campaign.

Rational Design of this compound Derivatives for Enhanced Performance

While this compound is effective, there is ongoing research into the rational design of derivatives to enhance its performance characteristics, such as selectivity, sensitivity, and kinetic properties. nih.gov The goal is to create probes that are more specific for a single protease or have improved optical properties.

Strategies for Derivative Design:

Peptide Sequence Modification: The Val-Val-Arg sequence can be systematically altered to improve specificity for a particular protease. By mapping the enzyme's active site preferences, amino acid substitutions can be made to increase the substrate's affinity and turnover rate (kcat/Km) for the target enzyme while decreasing it for off-target proteases. hzdr.de For example, replacing Valine with other hydrophobic residues or altering the P1 position (Arginine) could fine-tune its specificity for different cathepsins. researchgate.net

Fluorophore Substitution: The AMC fluorophore can be replaced with other fluorescent reporters. Derivatives using fluorophores with longer emission wavelengths (red-shifted) can minimize background fluorescence from biological samples, thereby increasing the signal-to-noise ratio. researchgate.net Another approach involves using quenchers to create FRET (Förster Resonance Energy Transfer) based substrates for more complex assay designs.

Chemical Modifications: Adding cell-penetrating peptides or other chemical moieties can improve the substrate's ability to enter live cells, enabling the measurement of intracellular protease activity. nih.gov

Modification StrategyGoalExample
Peptide Sequence AlterationEnhance selectivity for a specific proteaseSubstituting P2 Valine with Norleucine to increase specificity for Cathepsin B. researchgate.net
Fluorophore ReplacementImprove signal-to-noise ratioReplacing AMC with a red-shifted dye to reduce autofluorescence in cell-based assays. researchgate.net
Addition of Functional GroupsEnable new applicationsConjugating a cell-penetrating peptide to allow for live-cell imaging of protease activity.

Development of In Vitro Models Utilizing this compound for Protease Studies

This compound is instrumental in the development and validation of sophisticated in vitro models that mimic physiological or pathological conditions. These models are crucial for studying protease function in a controlled environment that is more complex than a simple purified enzyme assay.

Examples of such models include:

Reconstituted Systems: Researchers can create models that include multiple components of a biological pathway. For instance, an in vitro model of the extracellular matrix could be developed to study how cathepsins degrade matrix components, with this compound used to monitor the activity of the added protease.

Live-Cell Imaging: With cell-permeable derivatives, protease activity can be visualized in real-time within living cells using fluorescence microscopy, providing spatial and temporal information about enzyme function.

These models provide a bridge between simplistic biochemical assays and complex in vivo studies, offering a platform to investigate the role of proteases in cellular processes like apoptosis and inflammation. scbt.com

Elucidation of Proteolytic Signatures in Pathophysiological Processes

Proteases are often dysregulated in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. nih.govnih.gov This dysregulation can create a unique "proteolytic signature," where the activity levels of specific proteases are altered. This compound and its derivatives are key tools for detecting these signatures.

By applying this substrate to patient-derived samples (e.g., tissue homogenates, serum, or synovial fluid), researchers can quantify the activity of target proteases like cathepsins. nih.govnih.gov For example, elevated cathepsin B activity is associated with tumor progression and metastasis in several cancers. hzdr.denih.gov An assay using a selective substrate could potentially serve as a biomarker for disease diagnosis, prognosis, or monitoring treatment response.

Disease AreaAssociated ProteaseRole of Z-VVR-AMC HClPotential Outcome
Oncology Cathepsins B and LQuantify cathepsin activity in tumor lysates or patient fluids. nih.govIdentification of a biomarker for tumor invasiveness.
Infectious Disease Falcipain (malaria)Measure falcipain activity to screen for anti-malarial drugs. bachem.comDiscovery of novel therapeutic agents.
Immunology Cathepsin SAssess enzyme activity in immune cells during inflammatory responses.Understanding the role of proteases in immune regulation.

Role in Target Validation and Early-Stage Drug Discovery Campaigns

In the pharmaceutical industry, confirming that a specific enzyme is a valid therapeutic target is a critical early step. This compound plays a significant role in this process.

Target Validation: Once a protease is hypothesized to be involved in a disease, its activity can be measured in disease models using this compound. If inhibiting the protease with a tool compound leads to a desirable outcome and this inhibition can be quantified with the substrate, it helps validate the protease as a drug target.

Early-Stage Drug Discovery: Following validation, the substrate is used in HTS campaigns to identify initial "hits"—small molecules that inhibit the target protease. nih.gov The kinetic data provided by the fluorogenic assay allows for the ranking of these hits based on their potency (e.g., IC50 values). Subsequent medicinal chemistry efforts then focus on optimizing these initial hits into lead compounds with improved efficacy, selectivity, and drug-like properties.

The entire workflow, from initial screening to lead optimization, relies on having a robust and reliable assay, a role effectively filled by fluorogenic substrates like this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.